2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine, 6-[(2-propoxy-5-ethoxyphenyl)aminomethyl]-
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Overview
Description
SRI-20920 is a synthetic organic compound known for its role as a Mycobacterium avium dihydrofolate reductase inhibitor. This compound is primarily recognized for its antibacterial properties, particularly against Mycobacterium avium .
Preparation Methods
The synthesis of SRI-20920 involves several steps. The key synthetic route includes the reaction of 5-ethoxy-2-propoxyaniline with formaldehyde and subsequent cyclization to form the pyrido[2,3-d]pyrimidine core. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for SRI-20920 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
SRI-20920 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
SRI-20920 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving dihydrofolate reductase inhibitors.
Biology: SRI-20920 is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: The compound is investigated for its potential therapeutic applications in treating infections caused by Mycobacterium avium.
Industry: SRI-20920 is utilized in the development of antibacterial coatings and materials
Mechanism of Action
SRI-20920 exerts its effects by inhibiting the enzyme dihydrofolate reductase in Mycobacterium avium. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the production of nucleotides and amino acids. As a result, bacterial growth and replication are hindered, leading to the antibacterial effects of SRI-20920 .
Comparison with Similar Compounds
SRI-20920 is unique among dihydrofolate reductase inhibitors due to its specific activity against Mycobacterium avium. Similar compounds include:
Trimethoprim: Another dihydrofolate reductase inhibitor, but with broader antibacterial activity.
Methotrexate: Primarily used as an anticancer and immunosuppressive agent, also inhibits dihydrofolate reductase.
Pyrimethamine: Used to treat protozoal infections, inhibits dihydrofolate reductase in protozoa
SRI-20920 stands out due to its selectivity and potency against Mycobacterium avium, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C20H26N6O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-[(5-ethoxy-2-propoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H26N6O2/c1-4-8-28-16-7-6-14(27-5-2)9-15(16)23-10-13-11-24-19-17(12(13)3)18(21)25-20(22)26-19/h6-7,9,11,23H,4-5,8,10H2,1-3H3,(H4,21,22,24,25,26) |
InChI Key |
SZAZJRVSIHGLCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)OCC)NCC2=CN=C3C(=C2C)C(=NC(=N3)N)N |
Origin of Product |
United States |
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